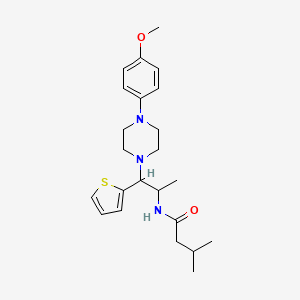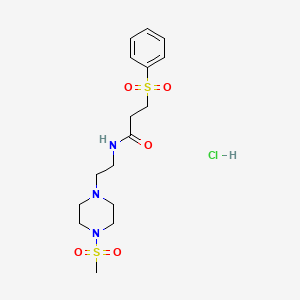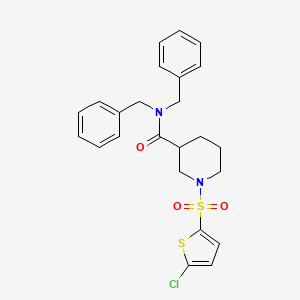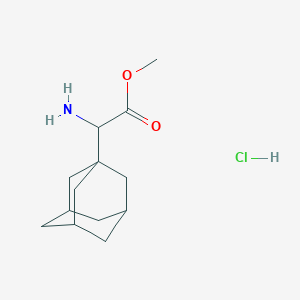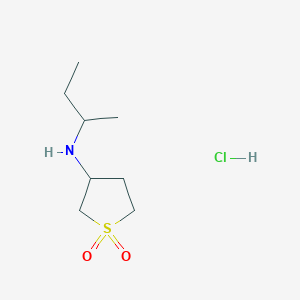
N-(sec-Butyl)tetrahydrothiophen-3-amine 1,1-dioxide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(sec-Butyl)tetrahydrothiophen-3-amine 1,1-dioxide hydrochloride” is a chemical compound with the CAS Number: 1052420-41-3 . It has a molecular weight of 227.76 . The IUPAC name for this compound is N-(sec-butyl)tetrahydro-3-thiophenamine 1,1-dioxide hydrochloride . This compound is typically in solid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H17NO2S.ClH/c1-3-7(2)9-8-4-5-12(10,11)6-8;/h7-9H,3-6H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
“N-(sec-Butyl)tetrahydrothiophen-3-amine 1,1-dioxide hydrochloride” is a solid compound . It has a molecular weight of 227.76 .Wissenschaftliche Forschungsanwendungen
Applications in Water Treatment and Environmental Remediation
Research indicates that sulfur-containing compounds, similar to N-(sec-Butyl)tetrahydrothiophen-3-amine 1,1-dioxide hydrochloride, can react with oxidants used in water treatment processes. For instance, studies have shown that chloramine, a common disinfectant, can react with amine or amide functions in amino acids, leading to the formation of chlorinated by-products. These reactions highlight the potential of such compounds in understanding and optimizing water treatment processes to minimize the formation of harmful by-products (Rice & Gomez-Taylor, 1986).
Advanced Oxidation Processes for Degradation of Hazardous Compounds
Amines and sulfur-containing compounds play a significant role in the degradation of hazardous substances through advanced oxidation processes (AOPs). Research focusing on the degradation of nitrogen-containing compounds, such as dyes and pesticides, has highlighted the effectiveness of AOPs. These studies provide insights into the potential application of N-(sec-Butyl)tetrahydrothiophen-3-amine 1,1-dioxide hydrochloride in environmental remediation, particularly in treating water contaminated with nitrogenous organic compounds (Bhat & Gogate, 2021).
Synthesis and Structural Analysis of Sulfur-Containing Compounds
The synthesis and structural properties of sulfur-containing compounds, akin to the subject compound, are crucial in developing new materials with specific functionalities. Research into novel synthetic routes and the resulting products' spectroscopic and structural properties provides a foundation for understanding how N-(sec-Butyl)tetrahydrothiophen-3-amine 1,1-dioxide hydrochloride could be utilized in creating materials with desired chemical and physical properties (Issac & Tierney, 1996).
Extraction and Separation Processes
The interaction of amine functionalities with metals and other compounds is essential in extraction and separation technologies. For instance, research on the separation of niobium and tantalum using solvent extraction highlighted the role of amines in such processes. This suggests potential applications of N-(sec-Butyl)tetrahydrothiophen-3-amine 1,1-dioxide hydrochloride in developing more efficient and selective extraction and separation methods for metals and other valuable materials (Nguyen & Lee, 2018).
Eigenschaften
IUPAC Name |
N-butan-2-yl-1,1-dioxothiolan-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2S.ClH/c1-3-7(2)9-8-4-5-12(10,11)6-8;/h7-9H,3-6H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXWFBNUFUMAENN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1CCS(=O)(=O)C1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(sec-Butyl)tetrahydrothiophen-3-amine 1,1-dioxide hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(4-fluorophenyl)methyl]-N-(oxolan-2-ylmethyl)oxamide](/img/structure/B2524847.png)
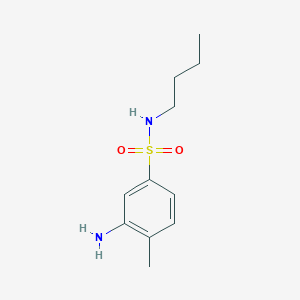
![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(3-methoxyphenyl)urea](/img/structure/B2524850.png)
![N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2524851.png)
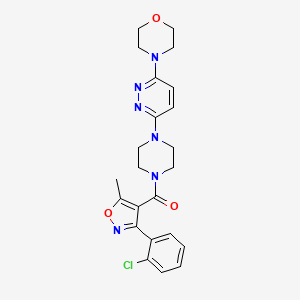
![7-ethyl-8-methyl-N-(3-(2-methylthiazol-4-yl)phenyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2524854.png)
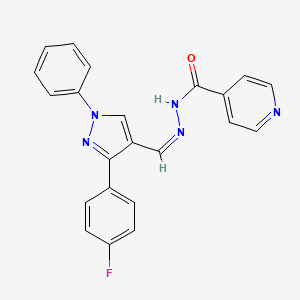
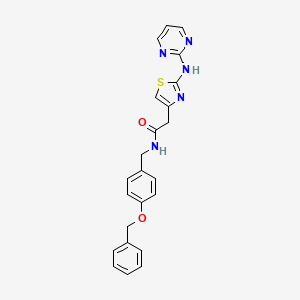
![N-(4-chlorophenyl)-2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2524861.png)
![N-{2-[(2-chloroacetyl)amino]ethyl}-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2524862.png)
